Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-
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Overview
Description
8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: Provides rapid heating and high yields.
Condensation reaction: Involves 2-aminopyridine derivatives and α-bromoketones.
Temperature: Elevated temperatures are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions is advantageous due to its simplicity, greater selectivity, and rapid synthesis .
Chemical Reactions Analysis
Types of Reactions
8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Quinoline: Widely studied for its antimalarial and antibacterial properties.
Uniqueness
8-({6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}METHOXY)QUINOLINE is unique due to its combined structural features of imidazo[1,2-a]pyridine and quinoline, which may confer enhanced biological activities and broader applications compared to its individual components .
Properties
Molecular Formula |
C18H15N3O |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline |
InChI |
InChI=1S/C18H15N3O/c1-13-7-8-17-20-15(11-21(17)10-13)12-22-16-6-2-4-14-5-3-9-19-18(14)16/h2-11H,12H2,1H3 |
InChI Key |
WGJAXNWOMZSLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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